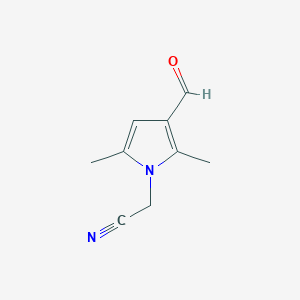![molecular formula C8H13ClN2O B1372743 2-[(2-Aminophenyl)amino]ethanol hydrochloride CAS No. 854221-90-2](/img/structure/B1372743.png)
2-[(2-Aminophenyl)amino]ethanol hydrochloride
Descripción general
Descripción
“2-[(2-Aminophenyl)amino]ethanol hydrochloride” is a chemical compound with the CAS Number: 854221-90-2 . It has a molecular weight of 188.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H . This indicates that the molecule consists of a 2-aminoanilino group (a derivative of aniline where an amino group replaces a hydrogen atom on the phenyl ring) attached to an ethanol molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.66 . The boiling point is 350.2°C at 760 mmHg . Unfortunately, other physical and chemical properties like melting point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis Processes and Chemical Properties
- New Synthesis Processes : A study described a new synthesis process for a key intermediate of cardiovascular drugs, showcasing the industrial application value of such processes (Zhang Wei-xing, 2013).
- Multicomponent Synthesis for Anticancer Evaluation : Another research involved the synthesis of derivatives through sequential multicomponent reactions, with potential implications in anticancer applications (A. Patravale et al., 2014).
- Hydrogen Bonding Studies : A study focused on the hydrogen bonding in 4-aminophenyl ethanol, a compound with both amine and hydroxyl functional groups, to understand its complex structural interactions (D. Obenchain et al., 2015).
Applications in Synthesis of Other Compounds
- Isoquinoline Syntheses : Research into the synthesis of 2-amino-(3-hydroxyphenyl) ethanol explored its role in phenolic cyclization and the synthesis of tetrahydroisoquinolines, with implications for medicinal chemistry (T. Kametani et al., 1970).
- Indole Synthesis : A study detailed the conversion of 2-(2,6-Diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline, important for the synthesis of indoles, which are significant in pharmaceuticals (Hideo Tanaka et al., 1989).
Miscellaneous Applications
- Electro Optical Active Polyurethanes : Synthesis of derivatives for the development of electro-optical active polyurethanes, showcasing the potential in material science applications (Edgars Jecs et al., 2009).
- Corrosion Inhibition Efficiency : Application in the optimization of parameters for corrosion inhibition, indicating its use in industrial chemistry (Marzie Afzalkhah et al., 2017).
Propiedades
IUPAC Name |
2-(2-aminoanilino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCGWFHCRXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)amino]ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)






![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)

![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
